Tert-butyl[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
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Overview
Description
Tert-butyl[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane is a complex organosilicon compound featuring a tert-butyl group, a fluoro-substituted phenoxy group, and a dioxaborolane moiety. This compound is notable for its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 2-fluoro-5-hydroxybenzene with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine.
Introduction of the Dioxaborolane Group: The phenoxy intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the dioxaborolane moiety to the phenoxy ring.
Final Coupling: The final step involves coupling the intermediate with tert-butyl dimethylsilyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Catalyst Recovery: Efficient recovery and reuse of palladium catalysts to reduce costs.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The dioxaborolane moiety participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Aryl Derivatives: Formed through cross-coupling reactions.
Substituted Phenoxy Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Biology and Medicine
Drug Development: Investigated for potential use in drug synthesis due to its ability to form stable carbon-boron bonds.
Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.
Industry
Material Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.
Agriculture: Explored for use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The dioxaborolane moiety acts as a boron source, facilitating these reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
- Tert-butyl[2-bromo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
Uniqueness
Tert-butyl[2-fluoro-
Properties
IUPAC Name |
tert-butyl-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BFO3Si/c1-16(2,3)24(8,9)21-15-12-13(10-11-14(15)20)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMIBRSNXQVDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BFO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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